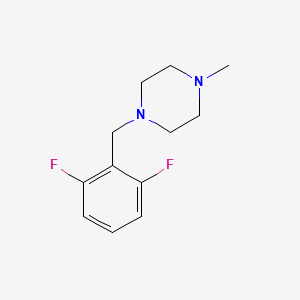![molecular formula C10H8ClNO4S2 B5758882 3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)
3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as clopidol and is used as a feed additive in poultry farming to prevent coccidiosis, a parasitic disease that affects the intestinal tract of birds. The purpose of
作用机制
Clopidol acts by inhibiting the energy metabolism of the coccidia parasite, which prevents the parasite from reproducing and causing disease in birds. Clopidol specifically targets the electron transport chain in the mitochondria of the coccidia parasite, which disrupts the production of adenosine triphosphate (ATP), the energy currency of the cell. This leads to the death of the parasite and prevents the spread of coccidiosis in poultry.
Biochemical and Physiological Effects
Clopidol has been shown to have no adverse effects on the growth and development of broiler chickens when used at the recommended levels. However, excessive use of clopidol can lead to the accumulation of the compound in the liver and kidneys of the birds, which can cause toxicity. Clopidol has also been shown to have no significant effects on the nutritional value of poultry meat and eggs.
实验室实验的优点和局限性
Clopidol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Clopidol is also relatively inexpensive and readily available. However, clopidol has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Clopidol is also specific to coccidia parasites and cannot be used to treat other parasitic diseases in birds.
未来方向
There are several future directions for the research of clopidol. One direction is to investigate the potential use of clopidol as a marker for the detection of fecal pollution in water. Another direction is to study the mechanism of action of clopidol in more detail to identify potential targets for the development of new drugs for the treatment of parasitic diseases. Additionally, the use of clopidol in combination with other drugs for the treatment of coccidiosis in poultry should be investigated to improve the efficacy of the treatment.
合成方法
The synthesis method of 3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide involves the reaction of 4-chlorophenylthiol with 4-nitro-2,5-dihydrothiophene-1,1-dioxide in the presence of a base. The reaction yields clopidol as a yellow crystalline solid with a melting point of 142-144°C. The purity of clopidol can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
Clopidol has been extensively studied for its potential applications in various fields such as veterinary medicine, agriculture, and environmental science. In veterinary medicine, clopidol is used as a feed additive to prevent coccidiosis in poultry. In agriculture, clopidol has been shown to increase the growth rate and feed efficiency of broiler chickens. In environmental science, clopidol has been used as a marker for the detection of fecal pollution in water.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S2/c11-7-1-3-8(4-2-7)17-10-6-18(15,16)5-9(10)12(13)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEHHZGMWRGEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)
![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)



![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)